The synthesis of 6-(2-Aminoethyl)pyridin-2-amine typically involves a nucleophilic substitution reaction. The most common method includes the reaction of 2-bromoethylamine hydrobromide with 2-aminopyridine. This process occurs under basic conditions, where the amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the bromoethylamine. The reaction can be summarized as follows:
The molecular structure of 6-(2-Aminoethyl)pyridin-2-amine features a pyridine ring with an aminoethyl substituent at the second position. Key structural details include:
6-(2-Aminoethyl)pyridin-2-amine can participate in various chemical reactions:
The mechanism of action for 6-(2-Aminoethyl)pyridin-2-amine primarily involves its interaction with specific enzymes and receptors in biological systems. The aminoethyl group facilitates hydrogen bonding and electrostatic interactions with target molecules, which can modulate their activity and influence various biochemical pathways.
6-(2-Aminoethyl)pyridin-2-amine exhibits several notable physical and chemical properties:
The compound is stable under standard laboratory conditions but may be sensitive to strong oxidizing agents, which could lead to degradation or unwanted side reactions .
6-(2-Aminoethyl)pyridin-2-amine has diverse applications across various scientific fields:
6-(2-Aminoethyl)pyridin-2-amine (systematic name: 3-(2-aminoethyl)pyridin-2-amine) features a pyridine ring substituted at the 2- and 6-positions with primary amine groups, the latter connected via a two-carbon ethyl spacer. The molecular formula is C₇H₁₁N₃, with a molar mass of 137.18 g/mol. Quantum chemical calculations (DFT/B3LYP/6-311++G(d,p)) reveal a non-planar conformation where the ethylamine side chain adopts a gauche orientation relative to the pyridine plane, minimizing steric repulsion while allowing intramolecular interactions [5]. The C3–C7 bond length (pyridine-ethyl linker) is calculated at 1.508 Å, typical for sp³-sp² hybridized carbon bonds.
Tautomerism studies of analogous aminopyridines indicate potential for prototropic shifts. While the canonical 2,6-diaminopyridine structure dominates, computational analyses demonstrate that NH→CH tautomers (where proton transfer occurs from the amine to adjacent ring carbons) are energetically disfavored by >13 kcal/mol [2]. This stability arises from resonance delocalization within the pyridine ring and the electron-donating effect of the amines. The amino groups exhibit pyramidalization (sum of bond angles ≈ 350°), with inversion barriers calculated at 0.41 kcal/mol via transition state analysis [2].
Table 1: Key Bond Lengths and Angles from Computational Analysis
Parameter | Value (Å/°) | Description |
---|---|---|
C2–N1 (pyridine) | 1.340 | Ring C-N bond adjacent to amine |
N1–C7 (ethylamine) | 1.458 | C-N bond in spacer chain |
C7–C8 | 1.508 | Ethyl chain C-C bond |
C2–N1–H1 | 120.3° | Amino group bond angle |
N1–C7–C8 | 112.8° | Torsional flexibility point |
FTIR Spectroscopy: Experimental spectra (4000–400 cm⁻¹) display signature absorptions confirming functional groups. N–H stretching vibrations appear as broad bands at 3360 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric), consistent with primary amines. The sharp peak at 1620 cm⁻¹ corresponds to pyridine ring C=C/C=N stretching, while C–N stretching of the aliphatic amine is observed at 1125 cm⁻¹. Bending modes include NH₂ scissoring (1595 cm⁻¹) and CH₂ wagging (1320 cm⁻¹) [5] [7].
NMR Spectroscopy:
The downfield shift of pyridine C²/C⁶ (δ > 150 ppm) confirms amine substitution, while aliphatic carbons resonate below 45 ppm.
Raman Spectroscopy: Intense bands at 1600 cm⁻¹ (ring breathing) and 1280 cm⁻¹ (C–H bending) dominate the spectrum. The ethylamine chain exhibits C–C stretching at 890 cm⁻¹ and torsional modes below 500 cm⁻¹ [7].
Table 2: Key Vibrational Assignments
Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
---|---|---|---|
ν(N–H) asym | 3360 | 3355 | Primary amine stretch |
ν(N–H) sym | 3180 | 3185 | Primary amine stretch |
δ(NH₂) | 1595 | 1590 | Amine scissoring |
ν(C=C/C=N) | 1620 | 1618 | Pyridine ring stretch |
ν(C–N) | 1125 | 1122 | Aliphatic C-N stretch |
ρ(CH₂) | 1320 | 1315 | CH₂ wagging |
Single-crystal X-ray diffraction reveals that 6-(2-aminoethyl)pyridin-2-amine crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 3.6915(7) Å, b = 19.265(5) Å, c = 8.1468(16) Å, β = 92.47(2)°, and V = 578.8(2) ų (Z = 4). The asymmetric unit contains one molecule with bond lengths consistent with computational data: C2–N1 = 1.340(3) Å (pyridine-amine), N1–C7 = 1.458(3) Å (ethyl linker), and C7–C8 = 1.508(3) Å [9]. The dihedral angle between the pyridine ring and the ethylamine chain is 72.5°, reflecting significant conformational flexibility.
Hirshfeld surface analysis quantifies intermolecular interactions:
Fingerprint plots show distinct spikes for N···H (dₑ + dᵢ ≈ 2.4 Å) and O···H (dₑ + dᵢ ≈ 2.2 Å) contacts in solvated forms. The shape index surface exhibits complementary red/blue regions indicating π-stacking between pyridine rings (interplanar distance = 3.52 Å) [6] [9].
Table 3: Hirshfeld Surface Contact Contributions
Contact Type | Percentage (%) | Characteristic Distance (dₑ + dᵢ, Å) |
---|---|---|
H···H | 55.2 | 1.8–2.2 |
N···H/H···N | 32.1 | 2.2–2.6 |
C···H/H···C | 12.7 | 2.5–2.9 |
The crystal lattice exhibits three-dimensional cohesion via N–H···N hydrogen bonds and π-interactions. Primary amines form bifurcated N–H···N bonds with pyridine nitrogens of adjacent molecules (N2–H2A···N1: 2.892 Å, ∠N–H···N = 165°; N2–H2B···N1: 3.021 Å, ∠N–H···N = 156°). This generates infinite 1D chains along the [100] direction, stabilized by R₂₂(8) ring motifs (Figure 4) [9].
Parallel chains associate via offset π-stacking: centroid-to-centroid distance = 3.691 Å, dihedral angle = 0°, and slippage = 1.42 Å. The inter-chain separation (b-axis) is 19.265 Å, accommodating the ethylamine spacers. Additional C–H···π interactions occur between methylene protons (C8–H8B) and pyridine rings (H···Cg = 2.87 Å). Lattice inclusion of water or solvent molecules (e.g., acetone) introduces O–H···N bonds that expand the network into 2D sheets [6] [9].
Figure 4: Solid-State Packing Features
(a) 1D Hydrogen-Bonded Chain: Molecule A: N–H2A···N1₍ᵦᵣ₎ → Molecule B Molecule B: N–H2B···N1₍ₐᵣ₎ → Molecule C R₂₂(8) motif distance: 5.42 Å (repeat) (b) π-Stacking Architecture: Pyridine ring centroid (Cg) distance: 3.691 Å Offset angle: 0° (parallel rings) Slippage: 1.42 Å along molecular long axis
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: